molecular formula C8H8ClN3O2S B6207532 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonamide CAS No. 2694747-35-6

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonamide

Cat. No.: B6207532
CAS No.: 2694747-35-6
M. Wt: 245.7
InChI Key:
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Description

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 1st position, and a sulfonamide group at the 3rd position of the pyrrolo[2,3-c]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and pyrroles.

    Introduction of the chlorine atom: Chlorination can be performed using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the methyl and sulfonamide groups.

    1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonamide: Lacks the chlorine atom.

    7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine: Lacks the sulfonamide group.

Uniqueness

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonamide is unique due to the combination of its chlorine, methyl, and sulfonamide groups, which confer specific chemical and biological properties

Properties

CAS No.

2694747-35-6

Molecular Formula

C8H8ClN3O2S

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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